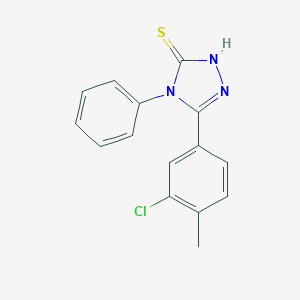

5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a chlorine atom and a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-methylbenzohydrazide with phenyl isothiocyanate under basic conditions to form the triazole ring. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of 5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research has shown that derivatives of triazole compounds exhibit notable activity against a range of bacteria and fungi.

Case Study: Synthesis and Antimicrobial Testing

A study published in the Istanbul Journal of Pharmacy synthesized several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The synthesized compounds were tested for antimicrobial activity using agar-well diffusion methods. The results indicated that certain derivatives demonstrated promising activity against various pathogens, including Escherichia coli and Candida albicans .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | C. albicans | 18 |

| Compound C | S. aureus | 12 |

Agricultural Applications

The compound also shows potential in agricultural chemistry as a fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases.

Research Insights

A study focused on the synthesis of triazole derivatives revealed that these compounds could effectively inhibit the growth of various plant pathogens. The research highlighted the structural modifications necessary for enhancing antifungal activity, suggesting that this compound could be optimized for agricultural use .

Pharmaceutical Applications

In the pharmaceutical industry, triazole compounds are recognized for their role as antifungal agents and in treating various infections. The incorporation of sulfur in the triazole structure enhances its biological activity.

Clinical Relevance

The compound's structure allows it to interact with fungal enzymes, inhibiting their function and thus preventing the proliferation of fungal cells. This mechanism is crucial for developing new antifungal therapies that can overcome resistance seen with existing medications .

Material Science Applications

Beyond biological applications, this compound can be utilized in material science for developing polymers with specific properties.

Material Properties

Research indicates that incorporating triazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. These materials can be employed in various applications ranging from coatings to advanced composites .

Mecanismo De Acción

The mechanism of action of 5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 4-phenyl-4H-1,2,4-triazole-3-thiol

- 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- 5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups provides distinct steric and electronic effects, differentiating it from other similar compounds.

Actividad Biológica

5-(3-Chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H12ClN3S with a molecular weight of 269.73 g/mol. The presence of the triazole ring and thiol group contributes to its reactivity and biological potential.

Antimicrobial Activity

A study on various S-substituted derivatives of 1,2,4-triazole-3-thiols highlighted the antimicrobial efficacy of compounds similar to this compound. The minimum inhibitory concentration (MIC) values for synthesized derivatives ranged from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 31.25 | Pseudomonas aeruginosa |

| Compound B | 62.5 | Staphylococcus aureus |

| Compound C | 125 | Escherichia coli |

Anticancer Activity

Research has shown that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from triazole were tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that certain derivatives exhibited enhanced cytotoxicity, particularly towards melanoma cells .

Table 2: Cytotoxicity of Triazole Derivatives

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound D | 13.00 | Melanoma (IGR39) |

| Compound E | 28.40 | Breast Cancer (MDA-MB-231) |

| Compound F | 20.00 | Pancreatic Carcinoma (Panc-1) |

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by substituents on the aromatic rings and the triazole moiety itself. Electron-donating groups have been shown to enhance anticancer activity while electron-withdrawing groups reduce it. For example, compounds with methyl substituents at ortho and meta positions demonstrated superior anti-proliferative activity compared to those with bromo substituents .

Case Studies

Several studies have reported on the synthesis and evaluation of triazole derivatives:

- Ultrasound-Assisted Synthesis : A study utilized ultrasound-assisted methods for synthesizing various N-substituted triazoles, achieving significant yields (75–89%) and demonstrating promising anticancer activities against HepG2 liver cancer cells .

- In Silico Modeling : Computational studies have also been employed to predict the interaction of triazole derivatives with biological targets, aiding in the design of more potent compounds .

Propiedades

IUPAC Name |

3-(3-chloro-4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-7-8-11(9-13(10)16)14-17-18-15(20)19(14)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKGFMLZJCDCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.